4-Bromo-1-methyl-1H-pyrazol-3-amine

Description

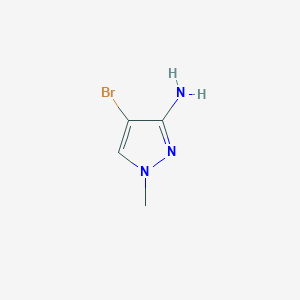

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYPUMGAZSVZUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370656 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146941-72-2 | |

| Record name | 4-Bromo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazol-3-amine (CAS: 146941-72-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, including the reactive bromine atom and the amine group on the pyrazole core, make it a versatile synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the discovery of modulators for key biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 146941-72-2 | N/A |

| Molecular Formula | C₄H₆BrN₃ | N/A |

| Molecular Weight | 176.01 g/mol | N/A |

| Melting Point | 90 °C | [1] |

| Boiling Point (Predicted) | 274.6 ± 20.0 °C | [1] |

| Density (Predicted) | 1.91 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 1.98 ± 0.10 | [1] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8°C, protect from light | [1][2] |

Synthesis and Reactivity

This compound is a key intermediate whose reactivity is primarily centered around its amino group and the bromine substituent. These functional groups allow for a variety of chemical transformations, making it a valuable scaffold in the synthesis of more complex molecules.

General Reactivity

The amino group can undergo a range of reactions, including acylation, alkylation, and diazotization. The bromine atom, being on an electron-rich pyrazole ring, is susceptible to displacement via nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.

Experimental Protocols

Detailed experimental protocols for the utilization of this compound in the synthesis of advanced intermediates and potential drug candidates have been described in the patent literature.

Protocol 1: Synthesis of (4-Bromo-1-methyl-1H-pyrazol-3-yl)-(5-trifluoromethyl-pyrimidin-2-yl)-amine [3][4]

This protocol describes a nucleophilic aromatic substitution reaction where the amino group of this compound displaces a leaving group on a pyrimidine ring.

-

Reaction: 2-Chloro-5-(trifluoromethyl)pyrimidine is reacted with this compound.

-

Reagents and Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride, in an inert solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature.

-

Product: The resulting product is (4-Bromo-1-methyl-1H-pyrazol-3-yl)-(5-trifluoromethyl-pyrimidin-2-yl)-amine.

-

Analytical Data: The product can be characterized by mass spectrometry. For a similar compound, (4-Bromo-1-methyl-1H-pyrazol-3-yl)-(5-bromo-pyrimidin-2-yl)-amine, the mass spectrum (ISP) shows peaks at m/z 339.1 ([{⁸¹Br}M+H]⁺) and 337.2 ([{⁷⁹Br}M+H]⁺).[3][4]

Protocol 2: Diazotization and Further Functionalization [5]

This protocol outlines a two-step process starting with the diazotization of the amino group, followed by a coupling reaction to introduce a difluoromethyl group.

-

Step 1: Diazotization

-

Reagents and Conditions: this compound is treated with an aqueous solution of sodium nitrite (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at a low temperature (-5 to 5 °C).

-

Intermediate: This reaction forms a transient diazonium salt intermediate.

-

-

Step 2: Coupling Reaction

-

Reagents and Conditions: The diazonium salt solution is then reacted with a suitable coupling partner. For example, to introduce a difluoromethyl group, the intermediate is coupled with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of a copper(I) oxide (Cu₂O) catalyst.[6]

-

Yield: This two-step process has been reported to have a high yield. For instance, the conversion of this compound to 4-bromo-1-(difluoromethyl)-1H-pyrazole via this route can achieve a yield of 88.2%.[6]

-

Applications in Drug Discovery

This compound is a key starting material for the synthesis of compounds targeting various biological systems, most notably as modulators of Trace Amine-Associated Receptors (TAARs).

Modulators of Trace Amine-Associated Receptor 1 (TAAR1)

Derivatives of this compound have been investigated as modulators of TAAR1, a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders.[3][4][7] Activation of TAAR1 can modulate dopaminergic and serotonergic systems, making it a promising target for the treatment of conditions such as schizophrenia, depression, and substance abuse disorders.[1][8][9]

The general synthetic approach involves coupling this compound with a substituted pyrimidine, followed by further modifications. The resulting compounds are being explored for their potential as novel antipsychotics and antidepressants.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic workflows and the potential signaling pathway associated with the therapeutic target of compounds derived from this compound.

Caption: Synthetic workflow for the preparation of TAAR1 modulators.

Caption: Simplified potential signaling cascade following TAAR1 activation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its utility has been demonstrated in the development of modulators for the TAAR1 receptor, highlighting its potential in the discovery of new treatments for a range of central nervous system disorders. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the chemical space around this promising scaffold further. As research into TAAR1 and other targets continues, the importance of this compound in medicinal chemistry is likely to grow.

References

- 1. Elucidating the molecular pharmacology of trace amine‐associated receptor 1 to advance antipsychotic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 3. WO2022053541A1 - Compounds for use as appetite suppressant - Google Patents [patents.google.com]

- 4. WO2012126922A1 - Heterocyclic amine derivatives - Google Patents [patents.google.com]

- 5. EP3802492A1 - Composés utiles dans le traitement de troubles associés à ras mutant - Google Patents [patents.google.com]

- 6. US9452980B2 - Substituted benzamides - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

The fundamental physical and chemical properties of 4-Bromo-1-methyl-1H-pyrazol-3-amine are summarized in the table below. It is important to note that while some properties like molecular formula and weight are calculated and absolute, others such as melting and boiling points are best determined experimentally for this specific isomer. The provided data is a combination of information from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C4H6BrN3 | PubChem[1] |

| Molecular Weight | 176.01 g/mol | PubChem[1] |

| Monoisotopic Mass | 174.9745 Da | PubChem[1] |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Soluble in DMSO | MedchemExpress[2] |

| Predicted XlogP | 0.6 | PubChem[1] |

| CAS Number | 146941-72-2 | ABI Chem[3] |

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not detailed in readily available literature, standard methodologies are applicable. The following are detailed, generalized protocols for key physical property determination.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with a high degree of accuracy using the capillary method.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.[5]

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus. The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.

Boiling Point Determination (Microscale Method)

For small quantities of a liquid, the boiling point can be determined using a microscale technique.[1][7]

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube with the open end down.

-

Heating: The test tube assembly is gently heated in a heating bath. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: The boiling point is reached when a continuous stream of bubbles emerges from the capillary tube. The heat is then slightly reduced. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent is commonly determined using the shake-flask method.[8][9]

Apparatus:

-

Vials with screw caps

-

Shaker or agitator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO). The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed on a shaker or agitator at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the excess solid from the saturated solution.

-

Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved solute is determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

Visualizations

Generalized Synthetic Pathway

Caption: Generalized synthetic route for a bromo-methyl-pyrazol-amine.

Experimental Workflow: Physical Property Determination

The logical flow for the experimental determination of the key physical properties of a novel compound like this compound is outlined below.

Caption: Workflow for physical property determination.

Conceptual Signaling Pathway in Drug Discovery

While the specific biological targets and signaling pathways for this compound are not defined in the current literature, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[12][13][14] The following diagram illustrates a conceptual framework of how a novel pyrazole compound might be investigated in a drug discovery context to identify its mechanism of action.

Caption: Conceptual drug discovery pathway for a pyrazole compound.

References

- 1. chemconnections.org [chemconnections.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1H-Pyrazol-3-amine, 4-bromo-1-methyl-;146941-72-2 [abichem.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. phillysim.org [phillysim.org]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 11. CN112079781B - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

4-Bromo-1-methyl-1H-pyrazol-3-amine molecular structure and weight

An In-depth Technical Guide to 4-Bromo-1-methyl-1H-pyrazol-3-amine for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of this compound, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific compound in peer-reviewed literature, this guide also includes representative protocols and conceptual frameworks based on closely related analogs to provide a practical foundation for researchers.

Molecular Structure and Properties

This compound is a substituted pyrazole with a molecular formula of C₄H₆BrN₃. The core structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms. This core is functionalized with a bromine atom at the C4 position, a methyl group on the N1 nitrogen, and an amine group at the C3 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆BrN₃ | PubChem |

| Molecular Weight | 176.01 g/mol | ChemScene |

| Monoisotopic Mass | 174.9745 Da | PubChem |

| CAS Number | 146941-72-2 | BLDpharm |

| SMILES | CN1C=C(C(=N1)N)Br | PubChem |

| InChI | InChI=1S/C4H6BrN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7) | PubChem |

| Predicted XlogP | 0.6 | PubChem |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis via Bromination

This protocol is a representative method based on the synthesis of similar compounds and should be optimized for the specific substrate.

Reaction: Bromination of 1-methyl-1H-pyrazol-3-amine.

Reagents and Materials:

-

1-methyl-1H-pyrazol-3-amine

-

N-Bromosuccinimide (NBS) or elemental bromine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 1-methyl-1H-pyrazol-3-amine in dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (1.0 equivalent) in dichloromethane to the stirred reaction mixture. The addition should be dropwise to control the reaction temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitoring by TLC is recommended to determine reaction completion).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

While specific spectral data for this compound is not published, commercial suppliers indicate that NMR, HPLC, and LC-MS data are available upon request for their products[1].

Logical Workflow for Synthesis

The synthesis of this compound can be logically approached as a two-step process starting from a commercially available precursor. The following diagram illustrates this proposed workflow.

Caption: Proposed synthetic workflow for this compound.

Role in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[2].

While the specific biological activity of this compound has not been extensively reported, its positional isomer, 5-bromo-1-methyl-1H-pyrazol-3-amine, is a key intermediate in the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors[3]. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The structural similarity of this compound suggests its potential as a valuable building block for the synthesis of novel kinase inhibitors and other therapeutic agents.

The bromine atom on the pyrazole ring provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of lead compounds.

Conceptual Signaling Pathway Involvement

The diagram below illustrates the general role of pyrazole-based inhibitors, for which this compound could serve as a synthetic precursor, in modulating the PI3K signaling pathway.

Caption: Potential role of pyrazole derivatives as PI3K inhibitors.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structure is well-suited for the synthesis of libraries of compounds for screening against various biological targets, particularly protein kinases. While detailed experimental and biological data for this specific molecule are sparse, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the chemistry of closely related pyrazole derivatives. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Spectroscopic Profile of 4-Bromo-1-methyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4-Bromo-1-methyl-1H-pyrazol-3-amine. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a detailed analysis based on data from closely related structural analogs. The information herein is intended to serve as a valuable reference for researchers in compound identification, characterization, and quality control during the drug development process. This guide covers predicted and analogous data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, it outlines generalized experimental protocols for acquiring such spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the expected and analogous spectroscopic data for this compound. The data is compiled from spectral information of similar pyrazole derivatives and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-CH₃ | 3.6 - 3.8 | Singlet | - | The methyl group attached to the nitrogen atom is expected to be a singlet in the downfield region due to the electron-withdrawing nature of the pyrazole ring. |

| C5-H | 7.4 - 7.6 | Singlet | - | The proton on the pyrazole ring at position 5 is a singlet and its chemical shift is influenced by the adjacent nitrogen and the overall aromatic system. |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - | The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. This peak may exchange with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

| N-CH₃ | 35 - 40 | The methyl carbon's chemical shift is in the typical range for an N-methyl group on a heterocyclic ring. |

| C3 | 145 - 150 | The carbon bearing the amino group (C3) is expected to be significantly downfield due to the deshielding effect of the attached nitrogen. |

| C4 | 90 - 95 | The C4 carbon, substituted with a bromine atom, will appear at a relatively upfield position for an aromatic carbon due to the heavy atom effect of bromine. |

| C5 | 130 - 135 | The C5 carbon will have a chemical shift typical for a carbon in a pyrazole ring. |

Table 3: Mass Spectrometry Data

| Ion | m/z (relative abundance, %) | Notes |

| [M]⁺ | 175/177 (approx. 1:1) | The molecular ion peak will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units.[1] |

| [M-CH₃]⁺ | 160/162 | Fragmentation may involve the loss of the methyl group. |

| [M-NH₂]⁺ | 159/161 | Loss of the amino group is another possible fragmentation pathway. |

| [M-Br]⁺ | 96 | Loss of the bromine atom would result in a peak at m/z 96. |

Table 4: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3450 - 3300 | Medium, Doublet | Primary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching vibrations.[2] |

| C-H Stretch (Aromatic/Methyl) | 3100 - 2900 | Medium to Weak | Aromatic C-H stretching appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. |

| N-H Bend (Amine) | 1650 - 1580 | Medium to Strong | This bending vibration is characteristic of primary amines.[3] |

| C=N, C=C Stretch (Pyrazole Ring) | 1600 - 1450 | Medium to Strong | Stretching vibrations of the pyrazole ring. |

| C-N Stretch | 1350 - 1250 | Medium | Aromatic amine C-N stretching.[3] |

| C-Br Stretch | 700 - 500 | Strong | The carbon-bromine bond vibration typically appears in the fingerprint region. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

A proton-decoupled sequence (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon.

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture of these with water.[4] The solution should be free of any particulate matter; filtration may be necessary.[4]

-

Instrumentation:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules. The sample solution is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Electron Ionization (EI): This is a harder ionization technique often used with gas chromatography (GC-MS) for volatile compounds. Derivatization may be required to increase the volatility of the amine.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[5]

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, a background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

-

Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

-

Spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Technical Guide: Solubility Profile of 4-Bromo-1-methyl-1H-pyrazol-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Bromo-1-methyl-1H-pyrazol-3-amine in organic solvents. Due to a notable absence of published quantitative solubility data for this specific compound in scientific literature, this document provides a framework for researchers to determine its solubility profile. The guide outlines a general experimental protocol for solubility determination and includes a workflow diagram for visualizing the process.

Introduction and Current Data Limitations

This compound is a substituted pyrazole derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and use in biological assays.

A comprehensive search of scientific databases and chemical supplier information reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. While qualitative descriptors are occasionally used in synthesis literature for related compounds (e.g., noting that a compound is soluble in an extraction solvent like ethyl acetate), these do not provide the precise measurements required for many research and development applications.

Therefore, this guide presents a standardized methodology for researchers to generate reliable and comparable solubility data in their own laboratories.

Predicted Solubility Characteristics

Based on the structure of this compound, which contains both a polar amine group and a heterocyclic ring system, as well as a nonpolar methyl group and a bromine atom, its solubility is expected to vary significantly with the polarity of the solvent. It is predicted to have higher solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Its solubility in nonpolar solvents such as hexanes or toluene is expected to be limited.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetonitrile | ||||

| Dichloromethane (DCM) | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexanes |

Experimental Protocol for Solubility Determination

The following is a general, widely accepted method for determining the solubility of a solid organic compound in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent.

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid present.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the solution reaches saturation equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Determine the concentration of the solute in the filtered solution. This can be done by:

-

Gravimetric Analysis: Evaporate the solvent from the volumetric flask and weigh the remaining solid residue.

-

Spectroscopic/Chromatographic Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer. Calculate the original concentration based on the dilution factor.

-

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the determined concentration of the saturated solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

The Ascendancy of Pyrazole Amines: A Technical Guide to Their Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2] First synthesized in 1883 by Ludwig Knorr, the versatility of this scaffold has led to the development of a multitude of derivatives with a broad spectrum of biological activities.[2][3] Among these, pyrazole amine derivatives have garnered significant attention, serving as crucial pharmacophores in a number of approved drugs and clinical candidates.[1][4][5] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of pyrazole amine derivatives, with a focus on their role in modern drug discovery.

A Historical Perspective: From Discovery to Clinical Significance

The journey of pyrazole chemistry began with Knorr's synthesis of the parent pyrazole ring.[2] However, it was the subsequent functionalization of this core structure that unlocked its vast therapeutic potential. The introduction of an amino group proved to be a pivotal moment, leading to the classification of aminopyrazoles into three main categories based on the position of the amino substituent: 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles.[1][6] Each class of these derivatives has been extensively studied and has yielded compounds with distinct pharmacological profiles.[1]

Early investigations into aminopyrazoles in the mid-20th century laid the groundwork for their later development as therapeutic agents.[7] The realization that these compounds could serve as versatile building blocks for more complex molecular architectures spurred further research.[8] Over the last few decades, the number of pyrazole-containing drugs approved by the FDA has significantly increased, with a notable surge in recent years, underscoring the enduring importance of this heterocyclic motif in drug discovery.[4][5]

Synthetic Strategies: Crafting the Pyrazole Amine Core

The synthesis of pyrazole amine derivatives can be achieved through several reliable and versatile methods. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.

One of the most classical and widely employed methods is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][9] This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.

A highly versatile approach for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines .[4][10] This reaction is believed to proceed through the initial formation of a hydrazone at the keto group, followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine on the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[10]

For the preparation of 4-aminopyrazoles , a common strategy involves the nitration of a pyrazole precursor at the 4-position, followed by the reduction of the nitro group to an amine.[11] More recent methods have also been developed to provide more direct access to this scaffold.[12][13]

3-Aminopyrazoles can be synthesized through various routes, including the cyclization of isoxazoles with hydrazine or the reaction of α,β-unsaturated nitriles with hydrazines.[9][14]

Core Applications in Medicinal Chemistry: A Landscape of Biological Activity

The functionalization of the pyrazole nucleus with an amino group has resulted in compounds with a wide array of pharmacological activities, making them invaluable in the pursuit of new therapeutics.[15] These derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and kinase-inhibiting agents.[1][6]

Anticancer Activity

Pyrazole amine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes involved in tumor growth and proliferation.[16][17] A number of these compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[18][19] For instance, AT7519 , a 4-aminopyrazole derivative, is a potent inhibitor of several CDKs and has shown antiproliferative activity in various human tumor cell lines.[18][19]

The table below summarizes the cytotoxic activity of selected pyrazole amine derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5AP 22 | HCT-116 | 3.18 | [1] |

| 5AP 22 | MCF-7 | 4.63 | [1] |

| Compound 21 | HCT-116 | 0.39 | [17] |

| Compound 21 | MCF-7 | 0.46 | [17] |

| Compound 3f (4-amino-(1H)-pyrazole) | HEL | 0.35 | [6] |

| Compound 3f (4-amino-(1H)-pyrazole) | K562 | 0.37 | [6] |

| Compound 5 | HepG2 | 13.14 | [20] |

| Compound 5 | MCF-7 | 8.03 | [20] |

| Pyrazole derivative 10 | MCF-7 | 15.38 | [20] |

| Compound 42 | WM266.4 | 0.12 | [21] |

| Compound 42 | MCF-7 | 0.16 | [21] |

| Compound 33 | MCF-7 | 0.57 | [21] |

| Compound 33 | B16-F10 | 0.49 | [21] |

| Compound 110 | PC3 | 0.01 | [17] |

| Compound 110 | A549 | 0.45 | [17] |

| Compound 110 | MCF-7 | 0.081 | [17] |

| Compound 110 | DU-145 | 1.77 | [17] |

| L2 | CFPAC-1 | 61.7 | [22] |

| L2 | PANC-1 | 104.7 | [22] |

| L2 | MDA-MB-231 | 189.3 | [22] |

| L3 | MCF-7 | 81.48 | [22] |

| L4 | MCF-7 | 185.5 | [22] |

Kinase Inhibition

The ability of pyrazole amines to act as hinge-binding motifs has made them privileged scaffolds for the design of kinase inhibitors.[23] They have been successfully employed to target a variety of kinases involved in inflammatory and proliferative diseases.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade in immunity and cell growth, and its dysregulation is implicated in various cancers and inflammatory disorders.[6] Several 4-aminopyrazole derivatives have been developed as potent JAK inhibitors.[6][24]

The p38 mitogen-activated protein kinase (MAPK) pathway plays a central role in inflammatory responses.[25][26] N-pyrazole, N'-aryl ureas have been identified as potent inhibitors of p38 MAPK, binding to a site distinct from the ATP-binding pocket.[27]

The table below presents the inhibitory activity of selected pyrazole amine derivatives against various kinases.

| Compound/Derivative | Kinase Target | IC50 (nM) | Reference |

| AT7519 | CDK1 | 10-210 | [18] |

| AT7519 | CDK2 | 10-210 | [18] |

| AT7519 | CDK4 | 10-210 | [18] |

| AT7519 | CDK6 | 10-210 | [18] |

| AT7519 | CDK9 | 10-210 | [18] |

| AT7519 | GSK3β | 89 | [18] |

| Compound 3f (4-amino-(1H)-pyrazole) | JAK1 | 3.4 | [6] |

| Compound 3f (4-amino-(1H)-pyrazole) | JAK2 | 2.2 | [6] |

| Compound 3f (4-amino-(1H)-pyrazole) | JAK3 | 3.5 | [6] |

| Compound 17m | JAK1 | 670 | [24] |

| Compound 17m | JAK2 | 98 | [24] |

| Compound 17m | JAK3 | 39 | [24] |

| Compound 6 | Aurora kinase | 160 | [28] |

| Compound 22 | EGFR | 612.4 | [16] |

| Compound 23 | EGFR | 513.2 | [16] |

| Compound 24 | EGFR (wild-type) | 16 | [16] |

| Compound 24 | EGFR (T790M mutant) | 236 | [16] |

| Compound 30 | BRAF (V600E) | 190 | [17] |

Insecticidal Activity

A notable example of a commercially successful pyrazole amine derivative is Fipronil , a broad-spectrum insecticide.[29] Its mechanism of action involves the disruption of the insect's central nervous system by blocking GABA-gated and glutamate-gated chloride (GluCl) channels.[1][29][30] This leads to hyperexcitation of the insect's nerves and muscles, ultimately resulting in death.[29] Fipronil exhibits greater affinity for insect GABA receptors than mammalian receptors, which contributes to its selective toxicity.[15][29]

Experimental Protocols

General Procedure for the Synthesis of 3(5)-Aminopyrazole

This procedure is adapted from Organic Syntheses and describes a robust method for the preparation of 3(5)-aminopyrazole.[2]

A. β-Cyanoethylhydrazine:

-

To a 2-L two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles of N₂H₄·H₂O) of 72% aqueous hydrazine hydrate.

-

Gradually add 318 g (6.00 moles) of acrylonitrile with stirring over 2 hours, maintaining the internal temperature at 30–35°C with occasional cooling.

-

Replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg at a bath temperature of 45–50°C to yield 490–511 g (96–100%) of β-cyanoethylhydrazine as a yellow oil.[2]

B. 3-Amino-3-pyrazoline sulfate:

-

In a 2-L four-necked flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a mechanical stirrer, place 308 g (3.0 moles) of 95% sulfuric acid.

-

Add 450 mL of absolute ethanol dropwise over 20–30 minutes, maintaining the internal temperature at 35°C by cooling.

-

Add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 mL of absolute ethanol with vigorous stirring over 1–2 minutes. The mixture will warm spontaneously to 88–90°C.

-

Maintain this temperature for 3 minutes until the product begins to crystallize.

-

Gradually lower the temperature to 25°C over the next hour with water cooling and allow the mixture to stand at room temperature for 15–20 hours.

-

Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry at 80°C to yield 177–183 g (97–100%) of the product.[2]

C. 3-Amino-1-(p-tolylsulfonyl)pyrazoline:

-

Prepare a solution of 168 g (1.20 moles) of sodium bicarbonate in 1.4 L of water in a 4-L beaker equipped with a high-speed stirrer.

-

Add 181 g (1.00 mole) of 3-amino-3-pyrazoline sulfate and stir for 15 minutes.

-

Increase the stirring rate and add a solution of 229 g (1.20 moles) of p-toluenesulfonyl chloride in 400 mL of benzene containing 0.5 g of sodium dodecylbenzenesulfonate.

-

Add three further portions of sodium bicarbonate sequentially: 25.2 g after 15 minutes, 16.8 g after 30 minutes, and 16.8 g after 55 minutes.

-

Stir the mixture for 5 hours at 18–25°C, then add 8.4 g of sodium bicarbonate and 200 mL of ether and continue stirring for another hour.

-

Collect the solid by filtration, wash with water, ethanol, and ether, and dry to yield 210–218 g (88–91%) of the product.[2]

D. 3(5)-Aminopyrazole:

-

To a 1-L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 120 g (2.14 moles) of potassium hydroxide pellets and 400 mL of 95% ethanol.

-

Heat the mixture to reflux with stirring until the potassium hydroxide is dissolved.

-

Add 214 g (0.895 mole) of 3-amino-1-(p-tolylsulfonyl)pyrazoline in one portion and continue refluxing for 2.5 hours.

-

Cool the mixture, filter off the potassium p-toluenesulfinate, and wash the solid with ethanol.

-

Combine the filtrate and washings and remove the solvent by distillation to yield 62–66 g (93–99%) of 3(5)-aminopyrazole as a light yellow oil.[2]

General Procedure for the Synthesis of 4-Aminopyrazole Derivatives

This procedure outlines a general method for the synthesis of 4-aminopyrazole derivatives via Thorpe-Ziegler cyclization.[11]

-

Condense benzylcyanide or a substituted benzylcyanide with triethyl orthoformate and a secondary amine (e.g., piperidine or morpholine) to yield 2-aryl-2-aminoacrylonitriles.

-

Couple these intermediates with aromatic diazonium salts to produce 2-arylhydrazono-2-arylethane nitriles.

-

Subject the hydrazono derivatives to Thorpe-Ziegler cyclization conditions to afford the corresponding 4-aminopyrazoles.[11]

General Procedure for the Synthesis of 5-Aminopyrazole Derivatives from β-Ketonitriles

This is a versatile and widely used method for preparing 5-aminopyrazoles.[4][10]

-

Dissolve the β-ketonitrile in a suitable solvent such as ethanol.

-

Add a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to the solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the product is isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation followed by purification (e.g., recrystallization or column chromatography).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole amine derivatives are often attributed to their ability to modulate specific signaling pathways implicated in disease pathogenesis.

JAK/STAT Signaling Pathway

As depicted in Figure 1, cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate gene expression.[6] 4-Aminopyrazole derivatives can inhibit JAKs, thereby blocking this signaling cascade and mitigating downstream inflammatory and proliferative responses.[6]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to extracellular stress and inflammatory cytokines (Figure 2). This pathway involves a series of protein kinases that ultimately leads to the activation of p38 MAPK, which in turn phosphorylates various downstream substrates, resulting in an inflammatory response.[25][26] Certain N-pyrazole, N'-aryl urea derivatives act as allosteric inhibitors of p38 MAPK, binding to a site distinct from the ATP-binding pocket and stabilizing an inactive conformation of the kinase.[27]

General Synthetic Workflow for Pyrazole Amine Derivatives

The development of novel pyrazole amine-based therapeutics follows a logical progression, as outlined in Figure 3. The process begins with the selection of appropriate starting materials, followed by the core synthesis of the aminopyrazole scaffold. The crude product is then purified and rigorously characterized to confirm its structure. Subsequently, the synthesized compounds undergo biological screening to assess their activity against specific targets. The data obtained from these assays inform structure-activity relationship (SAR) studies, guiding the iterative process of lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Conclusion

Pyrazole amine derivatives represent a remarkable class of heterocyclic compounds that have firmly established their importance in medicinal chemistry. Their rich history, versatile synthesis, and broad range of biological activities continue to inspire the development of new and improved therapeutic agents. From their early discovery to their current role in targeting complex signaling pathways, the journey of pyrazole amines highlights the power of scaffold-based drug design. As our understanding of disease biology deepens, the adaptable and privileged nature of the pyrazole amine core will undoubtedly continue to fuel the discovery of innovative medicines for years to come.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]

- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 5. The cyclin-dependent kinase inhibitor AT7519 augments cisplatin's efficacy in ovarian cancer via multiple oncogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Fipronil Fact Sheet [npic.orst.edu]

- 9. soc.chim.it [soc.chim.it]

- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fipronil Technical Fact Sheet [npic.orst.edu]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. selleckchem.com [selleckchem.com]

- 19. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 24. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijcaonline.org [ijcaonline.org]

- 27. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Fipronil - Wikipedia [en.wikipedia.org]

- 30. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Reactivity Profile of 4-Bromo-1-methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-methyl-1H-pyrazol-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom and a nucleophilic amino group on a methylated pyrazole core, allows for diverse functionalization and the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical reactivity of this compound, with a focus on its participation in key cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Core Chemical Properties and Reactivity Overview

This compound possesses two primary sites of reactivity: the C4-position, activated for electrophilic substitution and cross-coupling reactions by the bromine atom, and the C3-amino group, which can act as a nucleophile. The methyl group at the N1-position prevents tautomerism and provides steric influence.

The key reactive sites are:

-

C4-Bromine: This site is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

C3-Amino Group: The amino group can undergo acylation, alkylation, and other nucleophilic additions.

-

Pyrazole Ring: The ring nitrogen atoms can influence the electron density and reactivity of the substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C4 position.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (7) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Reflux | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2.5) | K₂CO₃ | EtOH/H₂O (4:1) | 110 (MW) | 89 |

| 3 | Thiophen-3-ylboronic acid | PdCl₂(dppf) (5) | Na₂CO₃ | 1,4-Dioxane | 100 | 48 |

| 4 | (E)-Styrylboronic acid | XPhos Pd G2 (2) / XPhos (4) | K₂CO₃ | EtOH/H₂O (4:1) | 110 (MW) | 74 |

Note: Yields are based on reactions with structurally similar 4-bromoaminopyrazoles and may vary for this compound.

A mixture of this compound (1.0 eq.), the corresponding boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) is taken in a degassed solvent system (e.g., 1,4-dioxane/water or ethanol/water). The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80°C to reflux, or under microwave irradiation, for 1 to 24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C4 position of the pyrazole ring.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ | Xylene | 160 (MW) | 67 |

| 2 | Aniline | P4 (1) | L4 (1) | LHMDS | THF | 50 | 85-95 |

| 3 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ | Xylene | 160 (MW) | 60 |

| 4 | Benzylamine | P4 (2) | L4 (2) | LHMDS | THF | 80 | 70-80 |

Note: Yields are based on reactions with structurally similar 4-bromopyrazoles and may vary for the title compound. P4 and L4 refer to specific precatalysts and ligands used in the cited literature.

An oven-dried reaction vessel is charged with this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), and a suitable phosphine ligand (e.g., XPhos or tBuDavePhos, 2-10 mol%). The vessel is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene, dioxane, or THF) is added, followed by the amine (1.1-1.5 eq.) and a base (e.g., NaOtBu, K₂CO₃, or LHMDS, 1.5-2.5 eq.). The reaction mixture is heated at a temperature ranging from 80°C to 120°C until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired N-substituted product.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Reactivity of the Amino Group

The C3-amino group of this compound is a key site for further derivatization through acylation and alkylation reactions.

N-Acylation

The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base.

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane, pyridine, or 1,4-dioxane) is added a base (e.g., triethylamine or pyridine, 1.1-2.0 eq.). The mixture is cooled to 0°C, and the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05-1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-12 hours. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography.

N-Alkylation

N-alkylation of the pyrazole ring can be achieved using alkyl halides in the presence of a base. Regioselectivity can be a challenge with aminopyrazoles, but the N1-position is already substituted in the title compound, directing alkylation to the exocyclic amino group.

A mixture of this compound (1.0 eq.) and a base (e.g., K₂CO₃ or NaH, 1.2-2.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) is stirred at room temperature for 15-30 minutes. The alkylating agent (e.g., methyl iodide or benzyl bromide, 1.0-1.2 eq.) is then added, and the reaction is stirred at room temperature or heated to 50-80°C for 4-24 hours. The reaction is monitored by TLC. After completion, the mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated, and the product is purified by column chromatography.

Role in Drug Discovery and Signaling Pathways

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1][2] Aminopyrazoles, in particular, are known to be potent inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways implicated in cancer and inflammatory diseases.[3][4][5] For instance, pyrazole-containing drugs like Baricitinib inhibit Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway involved in immune responses.[6]

Caption: Pyrazole derivatives as kinase inhibitors in signaling pathways.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of diverse and complex molecules, particularly in the field of drug discovery. Its ability to undergo efficient palladium-catalyzed cross-coupling reactions at the C4-position, coupled with the reactivity of the C3-amino group, provides a versatile platform for generating libraries of novel compounds. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists aiming to leverage the synthetic potential of this important building block.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Biological Activity of Brominated Pyrazoles

Abstract

Pyrazoles, five-membered nitrogen-containing heterocyclic compounds, represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The introduction of a bromine atom onto the pyrazole scaffold significantly enhances its chemical reactivity and modulates its pharmacological profile, making brominated pyrazoles valuable intermediates and potent bioactive molecules.[4][5][6] This technical guide provides a comprehensive overview of the diverse biological activities of brominated pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It consolidates quantitative data from various studies, details key experimental protocols for biological evaluation, and illustrates relevant biological pathways and workflows to support further research and development in this promising area.

Introduction: The Significance of Brominated Pyrazoles

The pyrazole ring is a versatile scaffold found in a variety of established drugs, including the anti-inflammatory agent celecoxib, the analgesic difenamizole, and the anti-obesity drug rimonabant.[7][8] Its unique structure allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

Bromination of the pyrazole ring is a key synthetic strategy. The bromine atom serves two primary purposes:

-

A Reactive Handle: It provides a site for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.[6][9]

-

A Pharmacophore Element: As a halogen, bromine can increase lipophilicity, enhance binding affinity to biological targets through halogen bonding, and alter the metabolic stability of the compound.[5][10]

These attributes have positioned brominated pyrazoles as a compound class of significant interest, demonstrating a broad spectrum of biological activities.[1][4] This guide will delve into the key therapeutic areas where these compounds have shown notable potential.

Biological Activities and Efficacy

Brominated pyrazole derivatives have been extensively evaluated for a range of biological activities. The following sections summarize their potential in key therapeutic areas, with quantitative data presented for comparative analysis.

Anticancer Activity

Pyrazole derivatives are known to exhibit remarkable anticancer effects, often by interfering with enzymes that promote cell division or modulating key signaling pathways involved in cell proliferation and survival.[10][11] The incorporation of a bromophenyl group, in particular, has been shown to confer potent cytotoxicity against various cancer cell lines.[10][12]

Quantitative Data for Anticancer Activity:

| Compound Class/Derivative | Target Cell Line(s) | Efficacy Metric (IC50/GI50) | Reference(s) |

| Pyrazole derivative with 4-bromophenyl group | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 8.0 µM (A549), 9.8 µM (HeLa), 5.8 µM (MCF-7) | [10] |

| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 (Breast) | 15.6 µM | [1] |

| Coumarin-based pyrazole with bromine attached to the coumarin moiety | A-549 (Lung) | 13.5 mmol | [12] |

| Pyrazole-thiazolidinone hybrid (2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl thiazolidin-4-one) | Lung Cancer Cell Lines | Moderate inhibition (31.01%) | [13] |

| Dihydrotestosterone-derived pyrazoles | PC-3, DU 145 (Prostate); MCF-7, MDA-MB-231 (Breast); HeLa (Cervical) | Evaluated via MTT assay | [14] |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles is well-established, with celecoxib being a prime example of a selective COX-2 inhibitor.[8][15] Brominated pyrazoles have also been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes and the prevention of protein denaturation, a key event in inflammatory processes.[16][17]

Quantitative Data for Anti-inflammatory Activity:

| Compound Class/Derivative | Assay/Target | Efficacy Metric (IC50/ED50/% Inhibition) | Reference(s) |

| 1,3,4,5-tetrasubstituted pyrazole derivatives | In vitro anti-inflammatory | 93.80% inhibition (at 1 mM) | [1] |

| Pyrazole-thiohydantoin and pyrazole-methylsulfonyl hybrids | In vivo anti-inflammatory | ED50 values ranging from 55.83 to 88.28 µmol/kg | [1] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | In vitro anti-inflammatory | Better activity than Diclofenac sodium | [18] |

| Benzofuran pyrazole with nitro and bromo groups (Compound 23) | Pain Response Inhibition | 60% inhibition | [19] |

Antimicrobial Activity

The rise of multi-drug resistant (MDR) bacterial strains necessitates the discovery of novel antimicrobial agents.[20] Pyrazole derivatives have emerged as a promising scaffold in this area, exhibiting antibacterial and antifungal properties.[18][21] The presence of bromine is often explored to enhance the potency of these compounds.[5][22]

Quantitative Data for Antimicrobial Activity:

| Compound Class/Derivative | Target Organism(s) | Efficacy Metric (MIC/Zone of Inhibition) | Reference(s) |

| Bicyclic pyrazoline with a halogenated aryl ring system | Staphylococcus and Enterococcus genera (including MDR strains) | MIC values of 0.5-4 µg/mL | [23] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(phenyl)methyl)hydrazinecarboxamide (3) | Escherichia coli (Gram-negative) | MIC: 0.25 µg/mL | [18] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Streptococcus epidermidis (Gram-positive) | MIC: 0.25 µg/mL | [18] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-hydroxyphenyl)methyl)hydrazinecarboxamide (2) | Aspergillus niger (Fungus) | MIC: 1 µg/mL | [18] |

| Benzimidazole–pyrazoles (inhibitors of DNA Gyrase and Topoisomerase IV) | Antibacterial evaluation performed | Potent antibacterial activity reported | [24] |

Other Biological Activities

The structural versatility of brominated pyrazoles has led to their exploration for other therapeutic targets.

-

Neuroprotective Activity: A series of pyrazole endowed with brominated 7-hydroxyl 4-methyl coumarin derivatives was synthesized and evaluated for activity related to Alzheimer's disease. One compound (D1) showed good antioxidant properties and acted as an inhibitor of both acetylcholine esterase and monoamine oxidase (MAO), with IC50 values in the nanomolar range for hMAO-A (3.9 nM) and hMAO-B (4.4 nM).[25]

-

Enzyme Inhibition: 4-bromo-1H-pyrazole has been identified as an inhibitor of liver alcohol dehydrogenase, an enzyme critical for alcohol metabolism, suggesting potential applications in treating alcohol-related disorders.[4]

Signaling Pathways and Mechanisms of Action

The biological effects of brominated pyrazoles are exerted through various mechanisms, including enzyme inhibition and modulation of cellular signaling cascades.

Anti-inflammatory Mechanism: COX Inhibition

A primary mechanism for the anti-inflammatory activity of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[8][26] COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX-1 and/or COX-2, these compounds can effectively reduce the inflammatory response.[8][27]

Caption: Mechanism of COX inhibition by brominated pyrazoles.

Anticancer Mechanism: Induction of Apoptosis

Many anticancer agents, including pyrazole derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[10] This can be triggered through various signaling pathways that ultimately lead to the activation of caspases, a family of proteases that execute the dismantling of the cell. The Annexin V-FITC assay is a common method to detect this process.[11]

References

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. nbinno.com [nbinno.com]

- 5. ovid.com [ovid.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. books.rsc.org [books.rsc.org]

- 10. srrjournals.com [srrjournals.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. ijnrd.org [ijnrd.org]

- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. benchchem.com [benchchem.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 20. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 21. eurekaselect.com [eurekaselect.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Biological Evaluation of Bicyclic Pyrazolines with Promising Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities [mdpi.com]

- 25. Design, synthesis and biological evaluation of substituted pyrazoles endowed with brominated 4-methyl 7-hydroxy coumarin as new scaffolds against Alzheimer’s disease - ProQuest [proquest.com]

- 26. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

Technical Guide: Safety and Handling of 4-Bromo-1-methyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-Bromo-1-methyl-1H-pyrazol-3-amine (CAS No. 146941-72-2). The information herein is compiled from safety data sheets and chemical databases to ensure a high standard of safety in a laboratory and drug development environment.

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 146941-72-2 |

| Molecular Formula | C4H6BrN3 |

| Molecular Weight | 176.02 g/mol |

| Physical Form | Solid Crystalline |

| Appearance | Light yellow |

| Odor | Odorless |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| GHS Classification | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Eye Damage/Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Respiratory/Skin Sensitization | Category 1 | GHS07 | Warning | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure | Category 3, Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |

First-Aid Measures

Adherence to the following first-aid protocols is critical in the event of exposure.

| Exposure Route | First-Aid Protocol |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] Do not induce vomiting. |

| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] If not breathing, give artificial respiration.[1] |

| Skin Contact | If on skin, wash with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |

Handling and Storage

Proper handling and storage are essential to minimize risk.

Safe Handling Practices

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[1] Ensure that eyewash stations and safety showers are close to the workstation location.[2]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash face, hands, and any exposed skin thoroughly after handling.[1]

-

General Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Avoid contact with skin, eyes, and clothing.[1]

Storage Conditions

-

Container: Keep the container tightly closed.[1]

-

Environment: Store in a well-ventilated place.[1] Keep in a dry, cool place.[2] Keep in a dark place, sealed in dry, at 2-8°C.

-

Incompatibilities: Incompatible with strong oxidizing agents, strong bases, amines, and strong reducing agents.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |